苯甲酸,4-(10-十一烯氧基)-

描述

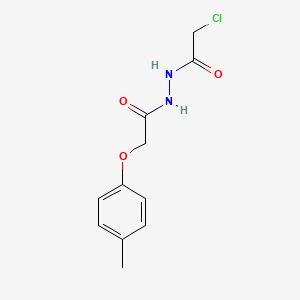

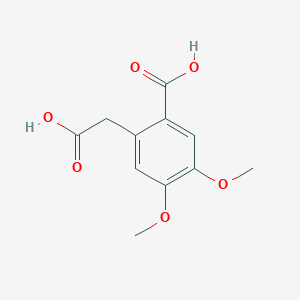

The compound "Benzoic acid, 4-(10-undecenyloxy)-" is a chemical derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety with an undecenyloxy substituent at the para position. This modification potentially alters the physical, chemical, and biological properties of the benzoic acid, making it a subject of interest in various chemical research studies.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step organic reactions. For instance, the synthesis of 4-(2,6,10-trimethyl-1,3,5,9-undecatetraenyl)benzoic acid starts with ethyl 4-formylbenzoate and linalool, leading to the formation of an intermediate ethyl 4-(2-methyl-3-oxo-1-propenyl)benzoate through alkoxy alkene-acetal condensation . This process may share similarities with the synthesis of "Benzoic acid, 4-(10-undecenyloxy)-," although the exact synthetic route would depend on the desired substitution pattern and the functional groups present on the undecenyl chain.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex, especially when additional functional groups are introduced. For example, the crystal and molecular structure of a novel mesogenic benzoic acid derivative was determined by X-ray analysis, revealing a dimeric association in the crystal, which is not typical for mesogens . This suggests that the molecular structure of "Benzoic acid, 4-(10-undecenyloxy)-" could also exhibit unique features, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. The presence of the carboxyl group allows for reactions typical of carboxylic acids, such as esterification and amidation. Additionally, the substituents on the aromatic ring or the aliphatic chain can undergo reactions specific to their functional groups. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the equilibria dependent on solvent and pH . Such reactivity could be expected for "Benzoic acid, 4-(10-undecenyloxy)-" if similar functional groups are present.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the introduction of large branches in the benzoyloxybenzoic acid series leads to liquid crystalline behavior at high temperatures . The crystal structures of other benzoic acid derivatives, such as 4-(oxiran-2-ylmethoxy)benzoic acid and 4-acetoxybenzoic acid, have been elucidated, showing how different substituents affect the dimer formation and packing in the crystal lattice . These findings suggest that "Benzoic acid, 4-(10-undecenyloxy)-" would also have distinct physical and chemical properties, which could be explored through similar analytical techniques.

科学研究应用

液晶材料的合成与表征

4-(10-十一烯氧基)苯甲酸衍生物的一个显着应用涉及它们在液晶材料的合成和表征中的作用。例如,已记录了顺式、顺式-(3,5-二羟基环己基)3,4-(烯氧基、烷氧基)苯甲酸酯的选择性合成,其中包括3-(烷氧基)-4-(十一烯氧基)苯甲酸。这些化合物通过氢键展示了形成六方柱状中间相的能力。随后,通过氢化硅烷化反应从这些化合物合成了低分子量液晶硅氧烷,从而通过硅氧烷部分稳定和延伸了六方柱状中间相。这项研究突出了4-(10-十一烯氧基)苯甲酸衍生物在开发具有独特的热行为和在显示技术和先进材料科学等领域应用的新型液晶材料中的潜力 (Schellhorn & Lattermann,1994)。

铁电液晶聚合物中的作用

另一个应用见于铁电液晶侧链聚合物的领域。4-(10-十一烯氧基)苯甲酸的衍生物已用于合成表现出向列各向异性Sc*和SA相的化合物,展示了显着的自发极化和响应时间。这种材料因其快速转换特性和在先进显示技术和光学器件中的潜在用途而备受关注。这项研究强调了4-(10-十一烯氧基)苯甲酸衍生物在合成具有理想电光特性的功能材料中的多功能性和实用性 (Tsai、Kuo和Yang,1994)。

安全和危害

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

属性

IUPAC Name |

4-undec-10-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h2,11-14H,1,3-10,15H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMMWYGOIPYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395396 | |

| Record name | Benzoic acid, 4-(10-undecenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(10-undecenyloxy)- | |

CAS RN |

59100-95-7 | |

| Record name | Benzoic acid, 4-(10-undecenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)